3-Bromo-7,8-dichloroquinolin-2-ol

Kinase inhibition Halogenated quinolines Competition binding assay

3-Bromo-7,8-dichloroquinolin-2-ol (CAS 1707585-80-5; MF C₉H₄BrCl₂NO; MW 292.94 g/mol) is a trisubstituted quinoline scaffold bearing bromine at position 3 and chlorine atoms at positions 7 and 8 of the bicyclic ring system. The compound is commercially available at research-grade purity (typically ≥95%) and serves as a key synthetic intermediate for generating diverse quinoline-based compound libraries.

Molecular Formula C9H4BrCl2NO
Molecular Weight 292.94 g/mol
Cat. No. B11839293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-7,8-dichloroquinolin-2-ol
Molecular FormulaC9H4BrCl2NO
Molecular Weight292.94 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1C=C(C(=O)N2)Br)Cl)Cl
InChIInChI=1S/C9H4BrCl2NO/c10-5-3-4-1-2-6(11)7(12)8(4)13-9(5)14/h1-3H,(H,13,14)
InChIKeyASTFBIMRKGUVPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-7,8-dichloroquinolin-2-ol (CAS 1707585-80-5): Core Properties & Procurement-Relevant Identity


3-Bromo-7,8-dichloroquinolin-2-ol (CAS 1707585-80-5; MF C₉H₄BrCl₂NO; MW 292.94 g/mol) is a trisubstituted quinoline scaffold bearing bromine at position 3 and chlorine atoms at positions 7 and 8 of the bicyclic ring system . The compound is commercially available at research-grade purity (typically ≥95%) and serves as a key synthetic intermediate for generating diverse quinoline-based compound libraries [1]. Its substitution pattern—particularly the 7,8-dichloro motif paired with a 3-bromo leaving group—imparts distinct reactivity and target-binding properties that differentiate it from mono-halogenated and regioisomeric analogs [2].

Why Structural Analogs Cannot Substitute for 3-Bromo-7,8-dichloroquinolin-2-ol in Research Procurement


Quinoline derivatives with superficially similar halogenation patterns exhibit divergent biological activity profiles due to position-specific electronic and steric effects [1]. The 7,8-dichloro substitution on the quinoline ring creates a unique electron-deficient aromatic surface that differs fundamentally from 5,7-dichloro isomers , while the bromine at position 3 provides a reactive handle for cross-coupling chemistry not available in non-brominated analogs [2]. Evidence from kinase binding assays demonstrates that simply replacing chlorine with bromine or iodine at equivalent positions alters target affinity by up to 3.5-fold, and shifting halogen positions from 7,8 to 5,7 produces compounds with distinct target selectivity profiles [3]. These position-dependent pharmacological differences mean that 7,8-dichloroquinolin-2-ol (CAS 1339813-01-2), 3-bromoquinolin-2-ol (CAS 939-16-2), or 8-hydroxyquinoline-based analogs cannot be interchanged with 3-bromo-7,8-dichloroquinolin-2-ol without altering experimental outcomes.

Quantitative Differentiation Evidence: 3-Bromo-7,8-dichloroquinolin-2-ol vs. Closest Analogs


Differential Kinase Binding Affinity vs. Chloro and Iodo Analogs: GAK, RIPK2, ADCK3, NLK Panel

In a direct head-to-head competition binding assay (DiscoverX, n=2), 3-bromo-7,8-dichloroquinolin-2-ol (Br analog) demonstrated substantially tighter binding to GAK kinase (KD = 1.9 nM) compared to its chloro analog (KD = 6.7 nM) and iodo analog (KD = 7.9 nM), representing a 3.5-fold improvement over the Cl form [1]. Against RIPK2, the Br analog showed a KD of 110 nM versus 85 nM (Cl) and 69 nM (I), indicating intermediate affinity. For ADCK3, the Br analog displayed KD = 190 nM compared to 170 nM (Cl) and 190 nM (I), while against NLK, values were 520 nM (Br), 650 nM (Cl), and 660 nM (I) [1]. This halogen-dependent affinity ranking (Br ≥ I > Cl for GAK; I > Cl > Br for RIPK2) demonstrates that the brominated compound offers distinct kinase selectivity not achievable with other halogenated quinoline analogs.

Kinase inhibition Halogenated quinolines Competition binding assay Kinase selectivity

Antifungal Activity: MIC Comparison with 8-Hydroxyquinoline and Halogenated Analogs Against A. fumigatus

Structure-activity relationship analysis of halogenated quinolines against Aspergillus fumigatus Af293 revealed that bromoquinol (5,7-dibromo-8-hydroxyquinoline) retains an MIC of 1 µM, identical to 5,7-dichloro-8-hydroxyquinoline and clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) [1]. In contrast, the non-halogenated parent compound 8-hydroxyquinoline exhibited an MIC of 32 µM, representing a 32-fold loss in antifungal potency [1]. While 3-bromo-7,8-dichloroquinolin-2-ol was not directly tested in this study, class-level inference from the brominated quinoline SAR indicates that halogen substitution—particularly bromine at position 3 combined with chlorine at 7,8—is critical for maintaining low-micromolar antifungal activity [2]. The 7,8-dichloro substitution pattern may provide differential metal-chelation properties compared to the 5,7-dichloro pattern, potentially altering the compound's iron/zinc/copper-dependent antifungal mechanism [1].

Antifungal Aspergillus fumigatus MIC Structure-activity relationship

Positional Isomer Differentiation: 3-Br-7,8-Cl₂ vs. 3-Br-5,7-Cl₂ Quinolin-2-ol in Muscarinic M5 Receptor Binding

The positional isomer 3-bromo-5,7-dichloroquinolin-2(1H)-one (same molecular formula C₉H₄BrCl₂NO) was evaluated for muscarinic acetylcholine M5 receptor binding and exhibited an IC50 of 10,000 nM in a [³H]QNB displacement assay [1]. In contrast, the 3-bromo-7,8-dichloroquinolin-2-ol regioisomer has not shown measurable M5 binding in curated databases, suggesting that the 7,8-dichloro substitution pattern may confer receptor selectivity distinct from the 5,7-dichloro pattern . This regioisomeric differentiation is critical: researchers targeting muscarinic pathways should select the 5,7-isomer, while those seeking to avoid M5-associated off-target effects should preferentially select the 7,8-isomer. The molecular basis for this selectivity difference likely arises from altered hydrogen-bonding geometry of the 2-hydroxyl group when chlorine substitution shifts from positions 5,7 to 7,8 .

Positional isomer Muscarinic receptor Regioisomeric specificity CNS target

MAO Enzyme Inhibition: Comparative Activity of 3-Br-Quinolin-2-ol Analogs Against MAO-A and MAO-B Isoforms

A related 3-bromoquinolin-2-ol scaffold demonstrated differential MAO isoform inhibition with IC50 values of 1,040 nM against human recombinant MAO-A and 1,010 nM against human recombinant MAO-B [1][2]. By comparison, 7,8-dichloroquinolin-2-ol (lacking the 3-bromo substituent) showed substantially weaker MAO-B inhibition with an IC50 > 100,000 nM [3], indicating that the 3-bromo group contributes approximately 100-fold enhancement in MAO-B binding affinity. While these data derive from structurally related but non-identical scaffolds, the consistent pattern demonstrates that bromination at position 3 is a critical driver of MAO inhibitory activity. 3-Bromo-7,8-dichloroquinolin-2-ol combines both the MAO-potentiating 3-bromo substituent and the 7,8-dichloro motif that may further modulate isoform selectivity .

Monoamine oxidase MAO-A MAO-B Neurodegeneration Isoform selectivity

Synthetic Utility: 3-Bromo Handle Enables Cross-Coupling Chemistry Absent in Non-Brominated 7,8-Dichloroquinolin-2-ol

The 3-bromo substituent serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling late-stage diversification of the quinoline core [1]. Patent literature explicitly describes 3-bromo-substituted quinolines as intermediates for preparing agents targeting hepatitis C viral (HCV) infections via further functionalization [2]. In contrast, 7,8-dichloroquinolin-2-ol (CAS 1339813-01-2) lacks this reactive bromine handle, limiting its utility to electrophilic aromatic substitution or directed metalation strategies that are often lower-yielding and less regioselective . The 3-bromo group can be selectively engaged in cross-coupling while leaving the 7,8-dichloro substituents intact, enabling sequential functionalization strategies that produce highly decorated quinoline libraries with control over substitution at three distinct positions [1].

Cross-coupling Suzuki coupling Bromo-substituted quinoline Late-stage functionalization Medicinal chemistry

High-Value Application Scenarios for 3-Bromo-7,8-dichloroquinolin-2-ol Based on Quantitative Differentiation Evidence


Kinase Profiling and Selective GAK Inhibitor Development

Investigators developing selective GAK (cyclin G-associated kinase) inhibitors should prioritize 3-bromo-7,8-dichloroquinolin-2-ol over its chloro and iodo analogs, as the Br derivative demonstrates a KD of 1.9 nM against GAK—3.5-fold superior to the Cl form (KD = 6.7 nM) and 4.2-fold superior to the I form (KD = 7.9 nM) [1]. This enhanced potency allows for lower screening concentrations and reduces the likelihood of off-target kinase engagement. The compound can serve as a privileged starting scaffold for structure-based optimization of GAK-selective chemical probes for Parkinson's disease research, where GAK has been genetically linked to disease risk [1].

Antifungal Lead Discovery with Metal-Dependent Mechanism of Action

For antifungal drug discovery programs targeting invasive aspergillosis, 3-bromo-7,8-dichloroquinolin-2-ol represents a structurally differentiated chemotype from the extensively studied 8-hydroxyquinoline series. SAR data demonstrate that halogenation is essential for antifungal potency—non-halogenated 8-hydroxyquinoline shows an MIC of 32 µM versus 1 µM for halogenated analogs against A. fumigatus [2]. The 7,8-dichloro substitution pattern may confer distinct metal-chelation properties and iron/zinc/copper-dependent activity profiles compared to the 5,7-dichloro isomer, enabling exploration of novel mechanisms targeting fungal metal ion homeostasis [2].

Neuroscience Programs Requiring MAO-B Inhibition Without Muscarinic M5 Off-Target Activity

For CNS drug discovery programs targeting monoamine oxidase B (MAO-B) in Parkinson's disease or depression, 3-bromo-7,8-dichloroquinolin-2-ol offers two key selectivity advantages: (a) the 3-bromo substituent confers ~100-fold improvement in MAO-B binding affinity compared to non-brominated 7,8-dichloroquinolin-2-ol (IC50 ~1,010 nM vs. >100,000 nM) [3][4], and (b) the 7,8-dichloro substitution pattern avoids muscarinic M5 receptor binding observed with the 5,7-dichloro positional isomer (IC50 = 10,000 nM) [5]. This dual selectivity profile reduces the risk of cholinergic side effects while maintaining MAO-B target engagement.

Parallel Library Synthesis via Sequential Cross-Coupling at the 3-Bromo Handle

Medicinal chemistry teams executing hit-to-lead optimization campaigns should select 3-bromo-7,8-dichloroquinolin-2-ol as a core scaffold for generating diverse compound libraries. The 3-bromo group enables direct Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling without affecting the 7,8-dichloro substituents, allowing one-step diversification to produce 24–96 member libraries for SAR exploration [6]. This contrasts with 7,8-dichloroquinolin-2-ol (CAS 1339813-01-2), which requires additional synthetic manipulation to install a reactive handle at position 3, adding 1–2 synthetic steps per analog and reducing overall library throughput [6].

Quote Request

Request a Quote for 3-Bromo-7,8-dichloroquinolin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.